Einecs 256-325-5

Description

Properties

IUPAC Name |

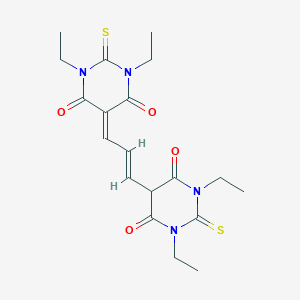

5-[3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYNRXFXHKIGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963892 |

Source

|

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47623-98-3 |

Source

|

| Record name | DiSBAC2(3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47623-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,3-diethylthiobarbiturate)trimethineoxonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047623983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)prop-1-en-1-yl]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3)) in Membrane Potential Assays

To: Research & Development Teams, High-Throughput Screening Groups From: Senior Application Scientist, Bio-Assay Development Subject: Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3))

Executive Summary

This technical guide provides a comprehensive analysis of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (commonly abbreviated as DiSBAC2(3) ), a potentiometric probe critical for ion channel drug discovery. Unlike fast-response styryl dyes (e.g., ANEPPS), DiSBAC2(3) is a "slow-response" anionic oxonol dye that operates via a Nernstian redistribution mechanism.

While DiSBAC2(3) can be used as a standalone intensity probe, its primary industrial application is as the Fluorescence Resonance Energy Transfer (FRET) acceptor in Voltage Sensor Probe (VSP) assays, paired with the coumarin donor CC2-DMPE . This guide details the photophysical properties, mechanistic pathways, and optimized protocols required to integrate DiSBAC2(3) into robust High-Throughput Screening (HTS) workflows.

Part 1: Photophysical Properties & Spectral Characteristics

Understanding the spectral behavior of DiSBAC2(3) is a prerequisite for filter selection and assay optimization. The dye exhibits solvatochromism, meaning its fluorescence intensity and quantum yield are significantly enhanced in a lipid-rich environment compared to an aqueous buffer.

Spectral Maxima

| Property | Wavelength (λ) | Conditions |

| Excitation Max (λ_ex) | 535 nm | Bound state (Lipid/Protein environment) |

| Emission Max (λ_em) | 560 nm | Bound state (Lipid/Protein environment) |

| Stokes Shift | ~25 nm | Facilitates separation of excitation/emission |

| Extinction Coefficient | ~200,000 cm⁻¹M⁻¹ | High absorptivity |

Solvatochromic Behavior

-

Aqueous State: In buffer, DiSBAC2(3) is weakly fluorescent due to quenching by water molecules.

-

Lipid-Bound State: Upon binding to hydrophobic pockets (membranes or intracellular proteins), the quantum yield increases dramatically, and the emission spectrum red-shifts. This property allows the dye to function as a signal-to-noise amplifier: dye molecules contributing to background noise (aqueous) are naturally "quiet" compared to the signal-generating molecules (bound).

Part 2: Mechanisms of Action

DiSBAC2(3) is versatile, functioning through two distinct mechanisms depending on the experimental design.

Mechanism A: The FRET Voltage Sensor (Industry Standard)

In HTS environments (e.g., FLIPR, FDSS systems), DiSBAC2(3) is paired with CC2-DMPE , a membrane-impermeant coumarin phospholipid donor.

-

Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is repelled to the outer leaflet of the plasma membrane. Here, it is in close proximity (<10 nm) to the membrane-bound CC2-DMPE.

-

Result: Efficient FRET.[1] Excitation of CC2-DMPE (405 nm) results in emission from DiSBAC2(3) (560 nm).

-

-

Depolarized State: As the membrane potential becomes positive, DiSBAC2(3) translocates to the inner leaflet via electrophoresis. CC2-DMPE remains anchored on the outer leaflet.[2]

-

Result: FRET is disrupted. Donor emission (460 nm) increases; Acceptor emission (560 nm) decreases.

-

Mechanism B: Single-Wavelength Redistribution

When used alone, DiSBAC2(3) acts as a redistribution dye.

-

Depolarization: The inside of the cell becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular membranes.[3]

-

Signal: Increase in fluorescence intensity (560 nm).

-

Note: This mechanism is slower than the FRET method and is less ratiometric, making it more susceptible to artifacts from cell number variations.

Mechanistic Visualization

The following diagram illustrates the FRET-based mechanism, which provides the fastest response time for this class of dye (~500ms).

Caption: Figure 1. Voltage Sensor Probe (VSP) Mechanism.[2][3][4] At resting potential, the FRET pair is co-localized.[4] Upon depolarization, the anionic acceptor translocates, breaking FRET.[3]

Part 3: Experimental Optimization & Protocols

Success with DiSBAC2(3) relies on strict control of loading conditions to prevent solubility artifacts and ensure physiological relevance.

Reagent Preparation

-

Stock Solution: Dissolve DiSBAC2(3) in high-quality anhydrous DMSO to 10-20 mM.

-

Critical: Store at -20°C in aliquots, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Solubility Warning: DiSBAC2(3) is hydrophobic. In aqueous buffers, concentrations >20 µM may precipitate. Always use a surfactant (e.g., Pluronic F-127) or carrier if higher loading is required, though standard protocols rarely exceed 10 µM.

Standard FRET Loading Protocol (384-well Format)

This protocol is optimized for adherent cell lines (CHO, HEK293) expressing ion channels.

Materials:

-

Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.[5]

-

FRET Pair: CC2-DMPE (Donor) and DiSBAC2(3) (Acceptor).[2][3][4]

-

Quencher (Optional): VABSC-1 (reduces extracellular background fluorescence).

Workflow:

-

Cell Plating: Seed cells (10k-15k/well) in black-wall, clear-bottom poly-D-lysine coated plates 24 hours prior.

-

Dye Loading (Two-Step vs. One-Step):

-

One-Step (Recommended for HTS): Prepare a 2X loading buffer containing 10 µM CC2-DMPE and 2-4 µM DiSBAC2(3) in Assay Buffer.

-

Note: Some protocols load CC2-DMPE first, wash, then add DiSBAC2(3).[2] The mix-and-read (no-wash) approach is preferred for throughput but requires background suppression (VABSC-1).

-

-

Incubation: Add equal volume of 2X Loading Buffer to cells. Incubate for 30-45 minutes at Room Temperature (25°C) in the dark.

-

Senior Scientist Insight: Avoid 37°C for loading if possible; room temperature often yields more stable baselines for oxonol dyes.

-

-

Compound Addition: Transfer to FLIPR/FDSS. Add test compounds.

-

Detection:

-

Excitation: 405 nm (excites CC2-DMPE).

-

Emission 1 (Donor): 460 nm (Blue).

-

Emission 2 (Acceptor): 560-580 nm (Red).

-

Readout: Ratio = Emission 1 / Emission 2 (or Em2/Em1 depending on software convention).

-

HTS Workflow Diagram

Caption: Figure 2. High-Throughput Screening Workflow for FRET-based Membrane Potential Assays.

Part 4: Troubleshooting & Validation

Common Artifacts

-

Signal Drift: Oxonol dyes can be temperature sensitive. Ensure the plate reader is equilibrated to the incubation temperature.

-

"Sticky" Compounds: DiSBAC2(3) is hydrophobic.[4] Highly lipophilic library compounds may interact directly with the dye, causing false positives.

-

Validation: Run a "dye-only" control (no cells) to check for compound-dye interactions.

-

Signal-to-Noise Optimization

If the assay window is small (Z' < 0.5):

-

Titrate DiSBAC2(3): Lower concentrations (e.g., 2 µM) often improve the Z' factor by reducing background, even if total raw signal decreases.

-

Use VABSC-1: This non-fluorescent quencher suppresses extracellular dye signal, effectively "cleaning" the FRET signal to originate only from the membrane interface.

-

Check Cell Health: Depolarized (unhealthy) cells will pre-load DiSBAC2(3) into the interior, saturating the signal before the assay begins.

References

-

Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Mechanism and Protocols. Retrieved from

-

González, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer.[1][4] Chemistry & Biology.[5][6][7][8] Retrieved from

-

Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Retrieved from

-

AAT Bioquest. DiSBAC2(3) Product Datasheet and Spectral Properties. Retrieved from

-

Hamamatsu Photonics. FRET-based Voltage Sensor dyes for Drug Screening. Retrieved from

Sources

- 1. hamamatsu.com [hamamatsu.com]

- 2. scispace.com [scispace.com]

- 3. Voltage Sensor Probes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 8. moleculardevices.com [moleculardevices.com]

Technical Guide: DiSBAC2(3) Membrane Potential Sensing

Topic: DiSBAC2(3) Mechanism of Action & Experimental Framework Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists

Mechanism, FRET Methodologies, and High-Throughput Protocols

Executive Summary

DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) is a slow-response, anionic voltage-sensitive dye (VSD). Unlike fast-response styryl dyes (e.g., ANEPPS) that operate via electrochromism, DiSBAC2(3) functions via transmembrane redistribution . Its primary utility in modern drug discovery lies in FRET-based Voltage Sensor Probes (VSP) , where it acts as a mobile acceptor paired with a membrane-bound coumarin donor (CC2-DMPE).[1] This ratiometric system offers high sensitivity (up to 100% signal change per 100 mV) and artifact correction, making it the gold standard for high-throughput screening (HTS) of ion channels like NaV1.7, hERG, and GABAA.

Mechanism of Action

The Nernstian Equilibrium (Single-Wavelength Mode)

DiSBAC2(3) is a lipophilic anion. Its distribution between the extracellular space and the plasma membrane (or cytosol) is governed by the membrane potential (

-

Resting State (Hyperpolarized, e.g., -70 mV): The negative intracellular potential repels the anionic dye, forcing it to accumulate at the extracellular interface or remain in the buffer. Fluorescence is low (quenched in aqueous solution).

-

Depolarized State (e.g., -10 mV): As the negative charge inside the cell diminishes, the repulsive force weakens. DiSBAC2(3) enters the membrane hydrophobic core. Upon binding to intracellular proteins and lipids, its fluorescence quantum yield increases significantly (unquenching).

The FRET System (The "VSP" Standard)

In high-precision applications, DiSBAC2(3) is rarely used alone due to artifacts from cell volume changes or uneven loading. Instead, it is paired with CC2-DMPE , a coumarin-phospholipid donor that anchors exclusively to the outer leaflet of the plasma membrane.[1]

-

Donor: CC2-DMPE (Ex: 405 nm / Em: 460 nm). Fixed on the outer leaflet.

-

Acceptor: DiSBAC2(3) (Ex: 530 nm / Em: 560 nm).[2][3] Mobile across the membrane.

The FRET Switch:

-

Resting (-70 mV): DiSBAC2(3) is repelled to the outer leaflet , bringing it within Förster radius (~1-10 nm) of CC2-DMPE.

-

Result: High FRET efficiency. Excitation at 405 nm yields strong Red (560 nm) emission.

-

-

Depolarization (-10 mV): DiSBAC2(3) translocates to the inner leaflet . The physical separation increases beyond the Förster radius.

-

Result: FRET is disrupted. Excitation at 405 nm yields strong Blue (460 nm) emission (Donor recovery) and reduced Red emission.

-

This mechanism allows for a Ratiometric Readout (Blue/Red or Red/Blue) , canceling out variations in dye loading and cell number.

Mechanistic Visualization[4]

Caption: DiSBAC2(3) translocation mechanism in a FRET pair with CC2-DMPE. Depolarization increases donor-acceptor distance, reducing FRET.

Technical Specifications

| Property | Specification | Notes |

| Chemical Name | Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | Anionic, lipophilic oxonol.[1] |

| Excitation (Max) | 535 nm | In methanol/lipids. |

| Emission (Max) | 560 nm | Significant red-shift upon membrane binding.[4] |

| Response Time | Slow (Seconds to Minutes) | Limited by membrane translocation kinetics. Not for single Action Potentials.[5] |

| Solubility | DMSO | Stock solutions (10-20 mM) stable at -20°C. |

| Kd (Binding) | ~2 µM | Effective loading concentration typically 2-10 µM. |

| FRET Partner | CC2-DMPE | Coumarin-phospholipid donor (Ex 405 / Em 460). |

| Sensitivity | ~1% per mV (Intensity)~10-20% per 100mV (FRET) | FRET sensitivity is highly dependent on donor/acceptor ratio. |

Experimental Protocols

Reagent Preparation

-

VAB (Voltage Assay Buffer): HBSS or specialized buffer (e.g., 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Critical: Exclude BSA/Serum during loading as they bind the dye.

-

CC2-DMPE Stock: 5 mM in DMSO.

-

DiSBAC2(3) Stock: 10-20 mM in DMSO.

-

VABSC-1 (Optional): Background suppressor dye, useful for wash-free assays.

High-Throughput FRET Loading Protocol

This protocol assumes a 96/384-well plate format for adherent cells (e.g., CHO, HEK293).

Step 1: Cell Preparation

-

Plate cells to reach 70-80% confluence.

-

Remove culture medium and wash 1x with VAB.

Step 2: Loading Solution A (Donor)

-

Prepare 5 µM CC2-DMPE in VAB containing 0.02% Pluronic F-127.

-

Note: Pluronic is essential for dispersing the hydrophobic lipid.

-

Add to cells and incubate for 30 minutes at Room Temperature (RT) in the dark.

Step 3: Loading Solution B (Acceptor)

-

Prepare 10 µM DiSBAC2(3) in VAB.

-

Optional: Add VABSC-1 (250 µM) if performing a "no-wash" assay to quench extracellular fluorescence.

-

Add directly to cells (do not remove Solution A if using no-wash, otherwise wash 1x before adding).

-

Incubate for 30 minutes at RT in the dark.

Step 4: Assay & Detection

-

Transfer plate to HTS reader (e.g., FLIPR, FDSS).

-

Excitation: 405 nm (excites CC2-DMPE).

-

Emission 1 (Blue): 460 nm (Donor).

-

Emission 2 (Red): 580 nm (Acceptor FRET).

-

Baseline: Record for 10-30 seconds.

-

Stimulation: Inject compound (agonist/antagonist) or High K+ buffer.

-

Read: Monitor kinetics for 2-5 minutes.

Workflow Diagram

Caption: Sequential loading workflow for FRET-based voltage assays. Serum removal is critical to prevent dye sequestration.

Data Analysis & Interpretation

Ratiometric Calculation

The primary output is the Emission Ratio . There are two common conventions; ensure consistency:

-

Blue/Red Ratio (Donor/Acceptor):

-

Response Normalization:

Z-Factor (Screening Quality)

For HTS, the Z-factor validates the assay window.

- : Mean and SD of positive control (e.g., High K+ or standard blocker).

- : Mean and SD of negative control (vehicle).

-

Target: Z > 0.5 indicates a robust assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Red) | Dye sticking to plastic or extracellular proteins. | Use VABSC-1 suppressor; Ensure serum-free buffer; Use "Non-binding surface" (NBS) plates. |

| Low Signal Window | Suboptimal Donor/Acceptor ratio. | Titrate DiSBAC2(3) (2-20 µM). Excess acceptor can quench donor excessively (inner filter effect). |

| Slow Kinetics | Dye aggregation. | Ensure Pluronic F-127 is used with CC2-DMPE; Vortex stocks vigorously before dilution. |

| Toxicity | Dye concentration too high or incubation too long. | Reduce loading time to 20 min; Lower DiSBAC2(3) to 2-5 µM. |

| Inverted Signal | Wrong filter set or calculation. | Verify Ex 405nm. Confirm "Blue/Red" vs "Red/Blue" calculation logic. |

References

-

Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells. Biophysical Journal, 69(4), 1272–1280. Link

-

Gonzalez, J. E., & Maher, M. P. (2002). Cellular fluorescent indicators and voltage sensor probes. Receptors and Channels, 8(5-6), 283–295. Link

-

Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Product Information & Protocols. Thermo Fisher User Guide. Link

-

Vertex Pharmaceuticals (Maher et al.). Application of the VIPR technology to HTS of ion channel targets. Assay and Drug Development Technologies. Link

-

Chanda, B., & Bezanilla, F. (2002). Tracking voltage-dependent conformational changes in Na+ channels: depolarization leads to an outward movement of the S4 segment. Journal of General Physiology, 120(5), 629–645. Link

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Invitrogen DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

CAS 47623-98-3 molecular weight and solubility data

Topic: CAS 47623-98-3 (DiSBAC2(3)) Molecular Weight and Solubility Data Content Type: Technical Monograph & Operational Guide Audience: Researchers, Senior Scientists, and Assay Development Leads

Physicochemical Characterization & Solubility Optimization

Executive Summary

DiSBAC₂(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol) is a slow-response, anionic, voltage-sensitive fluorescent probe.[1] Unlike cationic carbocyanines that accumulate in mitochondria, the anionic nature of DiSBAC₂(3) ensures it is excluded from mitochondria, making it a gold standard for isolating plasma membrane potential changes in high-throughput screening (HTS) and flow cytometry.[2]

This guide provides a validated physicochemical profile, focusing on solubility limits, reconstitution protocols, and stability factors critical for reproducible assay data.

Chemical Identity & Physicochemical Properties

Data aggregated from mass spectrometry and HPLC standards.

| Parameter | Technical Specification |

| CAS Registry Number | 47623-98-3 |

| Common Name | DiSBAC₂(3) |

| IUPAC Name | 5-[(3-(1,3-diethyl-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]-1,3-diethyl-2-thioxo-4,6(1H,5H)-pyrimidinedione |

| Molecular Formula | C₁₉H₂₄N₄O₄S₂ |

| Molecular Weight | 436.55 g/mol |

| Appearance | Brown to purple/black solid powder |

| Charge (Physiological pH) | Anionic (-1) |

| Excitation / Emission | 535 nm / 560 nm (in MeOH/DMSO) |

Scientist’s Note: The molecular weight of 436.55 g/mol is the free acid/neutral form. Ensure you are not using a salt form (e.g., sodium salt), which would alter the gravimetric calculations for molarity.

Solubility Profile & Reconstitution Data

Solubility is the primary variable affecting assay reproducibility. DiSBAC₂(3) is lipophilic and poorly soluble in aqueous buffers alone.

Quantitative Solubility Data

| Solvent | Solubility Limit (Approx.) | Molarity Equivalent | Suitability |

| DMSO (Anhydrous) | ~125 mg/mL | ~286 mM | Recommended for Stock |

| Ethanol (Abs.) | Soluble (>10 mg/mL) | >20 mM | Alternative Stock |

| Water / PBS | Insoluble (<0.1 mg/mL) | N/A | Unsuitable for Stock |

| Cell Culture Media | Soluble (Working Conc.) | µM range | Only after dilution |

Critical Reconstitution Protocol

Objective: Prepare a stable 10 mM stock solution. Why this matters: Direct dissolution in aqueous media causes microprecipitation, leading to fluorescent artifacts ("bright spots") that skew image analysis.

Step-by-Step Methodology:

-

Equilibration: Allow the product vial to warm to Room Temperature (RT) before opening. Prevents condensation moisture from degrading the hygroscopic powder.

-

Solvent Selection: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[3] Avoid "wet" DMSO (stored loosely capped), as water content >0.1% drastically reduces solubility.

-

Calculation:

-

Dissolution: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visible particulates remain.

-

Validation: Visually inspect for clarity. The solution should be a deep purple/magenta without turbidity.

Stability & Storage Architecture

Fluorescent probes are susceptible to photobleaching and hydrolysis.

-

Solid State: Store at -20°C, desiccated, protected from light. Shelf life: >12 months.

-

Stock Solution (DMSO):

Biological Mechanism & Workflow Visualization

DiSBAC₂(3) operates via a redistribution mechanism .

-

Resting State (Polarized): The cell interior is negative; the anionic dye is repelled and resides in the extracellular space or membrane outer leaflet (low fluorescence).

-

Depolarization: The cell interior becomes less negative; dye enters the cell, binding to hydrophobic intracellular proteins/membranes.[5]

-

Signal: Fluorescence intensity increases (Quantum Yield enhancement upon protein binding).[6]

Experimental Workflow Diagram

The following logic flow illustrates the preparation and application of the probe, ensuring minimal background noise.

Figure 1: Operational workflow for DiSBAC₂(3) preparation. Note the intermediate dilution step with Pluronic F-127, which prevents dye aggregation when transitioning from DMSO to aqueous buffer.

References

-

Chemical Identity & Constants: CAS Common Chemistry. DiSBAC2(3) - CAS Registry Number 47623-98-3.[7][4][8] Link

-

Solubility Data: MedChemExpress. DiSBAC2(3) Technical Data Sheet & Solubility Table. Link

-

Spectral & Application Data: Thermo Fisher Scientific. Slow-Response Probes—Section 22.3 (DiBAC Dyes). Link

-

Protocol Validation: AAT Bioquest. Product Information: DiSBAC2(3). Link

Sources

- 1. DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Invitrogen DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 6. 慢响应探针技术指南—第22.3节-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. CAS 47623-98-3: DiSBAC2(3) | CymitQuimica [cymitquimica.com]

- 8. Bis(1,3-diethylthiobarbituric acid)trimethine oxonol | C19H24N4O4S2 | CID 23212271 - PubChem [pubchem.ncbi.nlm.nih.gov]

slow-response voltage-sensitive dyes for ion channel screening

Title: Precision Electrophysiology at Scale: A Technical Guide to Slow-Response Voltage-Sensitive Dyes in Ion Channel Screening

Executive Summary

In the hierarchy of high-throughput screening (HTS) technologies, slow-response voltage-sensitive dyes (VSDs) occupy a critical niche. Unlike patch-clamp (gold standard, low throughput) or fast-response styryl dyes (high temporal resolution, low sensitivity), slow-response dyes utilize a transmembrane redistribution mechanism to deliver ratiometric signals with sensitivities approaching 1% fluorescence change per millivolt.

This guide details the operational mechanics, experimental optimization, and data integrity protocols for the industry-standard FRET-based voltage sensor probes (VSPs), specifically the CC2-DMPE / DiSBAC₂(3) system.

Part 1: Mechanistic Foundations

To optimize an assay, one must understand the physical chemistry driving the signal. Slow-response dyes do not sense voltage through electrochromism (electron cloud shifting); they sense it through Nernstian equilibrium .

The Redistribution Mechanism

Slow-response dyes are typically lipophilic anions (e.g., bis-oxonols).

-

Resting State (Negative Interior): The cell’s negative membrane potential (

) repels the negatively charged dye, forcing it to accumulate on the extracellular face of the membrane or remain in the aqueous buffer. -

Depolarized State (Positive/Less Negative Interior): As

becomes positive (or less negative) due to ion channel blockage or activation, the electrostatic repulsion decreases. The dye follows the Nernst potential, migrating into the hydrophobic membrane interior or translocating to the intracellular face.

The FRET Advantage (VSPs)

While single-wavelength dyes (e.g., DiBAC₄(3)) are functional, they suffer from artifacts due to cell number variations and dye piping. The Voltage Sensor Probe (VSP) system solves this using Fluorescence Resonance Energy Transfer (FRET).[1][2][3][4]

-

The Donor (Anchor): CC2-DMPE (Coumarin-phospholipid).[1][2][4][5] It has a phospholipid tail and binds irreversibly to the outer leaflet of the plasma membrane. It is immobile. (Excitation: ~405 nm, Emission: ~460 nm Blue).

-

The Acceptor (Sensor): DiSBAC₂(3) (Bis-oxonol). It is mobile and negatively charged. (Absorbance overlaps with Donor emission; Emission: ~580 nm Orange).

The Signaling Logic:

-

Resting (

): DiSBAC₂(3) is repelled to the outer leaflet, sitting physically close to CC2-DMPE. High FRET occurs. (Blue Quenched, Orange High). -

Depolarization (

): DiSBAC₂(3) moves to the inner leaflet, distancing itself from CC2-DMPE. FRET is disrupted . (Blue Recovers, Orange Decreases).

Part 2: Visualization of the Signaling Pathway

The following diagram illustrates the molecular mechanics of the FRET-based VSP system during a screening event.

Caption: Figure 1. Mechanism of CC2-DMPE/DiSBAC₂(3) FRET pair. Depolarization drives the acceptor away from the donor, increasing the Blue/Orange emission ratio.

Part 3: Experimental Design & Optimization

Successful VSD assays require strict control over dye loading and buffer composition.

Reagent Preparation

-

CC2-DMPE Stock: Dissolve in DMSO. Store at -20°C. Critical: This lipid is sticky; avoid glass containers after dilution.

-

DiSBAC₂(3) Stock: Dissolve in DMSO. Critical: Highly sensitive to light.

-

VAB (Voltage Assay Buffer):

-

Standard: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).[3]

-

Chloride-Free (for Cl- channels): Substitute NaCl/KCl with Na-Gluconate/K-Gluconate.

-

Step-by-Step Protocol (Adherent Cells)

-

Cell Plating:

-

Plate cells (e.g., CHO-K1, HEK293) in black-wall, clear-bottom 96/384-well plates.

-

Target confluence: 80-90% . Over-confluence leads to dye stacking; under-confluence reduces signal-to-background (S/B).

-

-

Dye Loading (The "Two-Step" vs. "Mix" Method):

-

Recommendation: Use a premixed loading solution for consistency in HTS.

-

Loading Buffer: VAB + Pluronic F-127 (0.02% - 0.04% final). Pluronic is mandatory to solubilize DiSBAC.

-

Concentrations:

-

CC2-DMPE: 5 µM - 10 µM.

-

DiSBAC₂(3): 2 µM - 10 µM.

-

-

Optimization: Titrate DiSBAC concentration. Too high = quenching of donor even at rest (low dynamic range). Too low = insufficient FRET.

-

-

Incubation:

-

Incubate for 30–45 minutes at Room Temperature (RT) in the dark.

-

Note: Unlike Calcium assays, do not wash the cells after loading if using DiSBAC₂(3). The dye equilibrium with the supernatant maintains the Nernstian response.

-

-

Background Suppression (Optional):

-

Add VABSC-1 (Voltage Assay Background Suppression Compound) if high extracellular fluorescence is observed.

-

-

Compound Addition & Reading:

-

Instrument: FLIPR (Molecular Devices), FDSS (Hamamatsu), or similar.

-

Excitation: 405 nm.

-

Emission 1: 460 nm (Blue - Donor).

-

Emission 2: 580 nm (Orange - Acceptor).

-

Read Mode: Kinetic (read every 1-2 seconds for 120 seconds).

-

Part 4: Data Analysis & Artifact Management

Ratiometric Calculation

Raw fluorescence data is prone to artifacts. Calculate the Emission Ratio (

-

Depolarization:

Increases. -

Hyperpolarization:

Decreases.[6]

Normalization

To compare wells, normalize to the baseline (

Quality Control: The Z-Factor

For HTS validation, the Z-factor must be

- : Standard deviation of positive (high K+) and negative (buffer) controls.

- : Means of positive and negative controls.[7]

Common Artifacts & Solutions

| Artifact | Symptom | Root Cause | Solution |

| Edge Effect | Outer wells show higher variance/drift. | Temperature gradients or evaporation.[8] | Incubate plates at RT for 20 min before reading; use thermal seal. |

| Dye Crash | Spotty fluorescence; low signal. | DiSBAC precipitation. | Ensure Pluronic F-127 is fresh; do not freeze-thaw dye stocks repeatedly. |

| Slow Drift | Baseline ratio changes over minutes. | Temperature shift affecting Nernst equilibrium. | Maintain strict temperature control (25°C) inside the reader. |

| Compound Fluorescence | Instant spike in Blue or Orange channel upon addition. | Autofluorescent test compounds.[8] | Run a "cell-free" dye control plate to flag interferents. |

Part 5: Comparative Analysis

Why choose slow-response VSDs over other modalities?

| Feature | Slow VSDs (FRET) | Fast VSDs (Styryl) | Patch Clamp (Auto) |

| Mechanism | Transmembrane Redistribution | Electrochromic (Stark Effect) | Direct Electrical |

| Response Time | Seconds to Minutes | Microseconds | Real-time |

| Sensitivity | High (~1% / mV) | Low (<0.1% / mV) | Exact (mV) |

| Throughput | Ultra-High (384/1536 well) | High | Medium/Low |

| Primary Use | HTS (Blockers/Activators) | Action Potential Profiling | Mechanism of Action |

Part 6: Workflow Visualization

Caption: Figure 2. End-to-end workflow for High-Throughput Screening using Slow-Response VSDs.

References

-

Gonzalez, J. E., & Tsien, R. Y. (1995). Voltage sensing by fluorescence resonance energy transfer in single cells. Biophysical Journal, 69(4), 1272–1280. [Link]

-

Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269–277. [Link]

-

Molecular Devices. Membrane Potential Assay Kit (FLIPR) Technical Note. [Link]

-

Baxter, D. F., et al. (2002). A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. Journal of Biomolecular Screening, 7(1), 79-85. [Link]

Sources

- 1. Mechanism of Voltage Sensor Probe Technology and VSP Applications | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Voltage Sensor Probes | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Voltage Sensor Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. fda.gov [fda.gov]

- 8. Troubleshooting - Thermott [thermott.com]

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Photophysical Properties of DiSBAC₂(3)

Preamble: Beyond the Catalog Data Sheet

DiSBAC₂(3), or Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol, is a cornerstone tool for any laboratory investigating cellular membrane potential. While its utility as a "slow-response" potentiometric probe is widely acknowledged, a deeper, mechanistic understanding of its core photophysical parameters—the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf)—is often the dividing line between routine screening and groundbreaking discovery.

This guide moves beyond a simple recitation of catalog values. It is designed to provide you, the researcher, with the foundational knowledge and practical methodologies required to confidently measure, interpret, and apply these critical parameters. We will explore not just the "what," but the "why"—the causality behind experimental choices that ensures the generation of robust, reproducible, and trustworthy data.

Section 1: The Mechanistic Foundation of DiSBAC₂(3) as a Potentiometric Probe

DiSBAC₂(3) is an anionic, lipophilic oxonol dye. Its function hinges on its electrochemical equilibrium across the plasma membrane. In a resting cell with a negative internal potential (hyperpolarized), the dye is largely excluded from the cell, resulting in a weak fluorescence signal in the extracellular medium.

However, upon cellular depolarization, the transmembrane potential decreases. This reduction in the negative charge inside the cell lowers the energetic barrier for the anionic dye to enter. Consequently, DiSBAC₂(3) translocates into the cytoplasm, where it binds to intracellular proteins and lipid membranes.[1][2][3][4] This binding event is crucial, as it leads to a significant enhancement in the dye's fluorescence and a red shift in its emission spectrum.[1][2][5] The result is a direct, albeit slow, correlation: an increase in fluorescence intensity corresponds to a decrease in membrane potential (depolarization).[3][6]

This mechanism makes DiSBAC₂(3) exceptionally well-suited for studying changes in the average membrane potential of non-excitable cells in response to stimuli like ion channel modulation, drug application, or metabolic activity.[7][8]

Section 2: Core Photophysical Parameters - A Quantitative Overview

Accurate experimental design begins with a firm grasp of the dye's intrinsic properties. The molar extinction coefficient and fluorescence quantum yield are the most critical of these.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is an intrinsic property defined by the Beer-Lambert Law:

A = ε * c * l

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the light through the sample (in cm)

A high extinction coefficient indicates that the molecule is highly efficient at absorbing photons, a desirable characteristic for a fluorescent probe as it allows for strong signals even at low concentrations.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (100% efficiency, where every absorbed photon results in an emitted photon). In reality, other non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield. The environment of the dye, particularly its binding state, can dramatically alter these decay rates and thus its quantum yield.

Summary of DiSBAC₂(3) Properties

The following table summarizes the key quantitative data for DiSBAC₂(3) as reported in technical literature. It is critical to note that these values, particularly the emission maximum, can shift depending on the solvent and binding state.

| Parameter | Value | Solvent / Conditions | Source(s) |

| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ | Methanol (MeOH) | [1] |

| Excitation Maximum (λex) | ~535 nm | Methanol (MeOH) | [1][7][9][10] |

| Emission Maximum (λem) | ~560 nm | Methanol (MeOH) | [1][2][7][9][10] |

| Molecular Weight | 436.55 g/mol | N/A | [7][10] |

| Recommended Solvent | DMSO or Ethanol | For stock solutions | [1][7] |

Section 3: Self-Validating Protocols for Parameter Determination

The following protocols are designed to be self-validating systems. By explaining the causality behind each step, we empower the researcher to troubleshoot and adapt these methods to their specific instrumentation and experimental context.

Protocol: Experimental Determination of the Molar Extinction Coefficient (ε)

This protocol uses spectrophotometry to verify the extinction coefficient based on the Beer-Lambert law. The core principle is that for a given substance, absorbance is directly proportional to its concentration.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Action: Accurately weigh a small quantity (~1-5 mg) of DiSBAC₂(3) using an analytical balance. Dissolve it in a precise volume of a spectroscopic grade solvent (e.g., Methanol or DMSO) in a volumetric flask.

-

Causality: This is the most critical step for accuracy. Any error in the initial mass or volume will propagate through all subsequent calculations. Using high-purity solvent prevents interference from absorbing contaminants.

-

-

Serial Dilutions:

-

Action: Perform a series of precise dilutions from the stock solution to create 5-7 samples of decreasing concentration.

-

Causality: A series of points is necessary to establish a linear relationship and validate the Beer-Lambert law for the system. Working in a range where the maximum absorbance is below ~1.5 ensures the measurement remains within the linear dynamic range of most spectrophotometers.

-

-

Spectrophotometric Measurement:

-

Action: Using a calibrated spectrophotometer, measure the full absorbance spectrum for one of the mid-range concentrations to confirm the absorption maximum (λmax). Then, measure the absorbance of the solvent blank and each dilution at this single λmax.

-

Causality: Measuring at λmax provides the highest sensitivity and signal-to-noise ratio. Blanking with the solvent corrects for any absorbance from the solvent itself or the cuvette.

-

-

Data Analysis:

-

Action: Plot Absorbance (A) on the y-axis versus Molar Concentration (c) on the x-axis. Perform a linear regression on the data points.

-

Causality: According to the Beer-Lambert law (A = εcl), the slope of this line is equal to ε * l. Since standard cuvettes have a path length (l) of 1 cm, the slope of the line is the molar extinction coefficient (ε). A coefficient of determination (R²) value greater than 0.99 indicates a highly linear relationship, validating the quality of the measurements.[11][12]

-

Protocol: Determination of the Relative Fluorescence Quantum Yield (Φf)

This protocol uses a comparative method, which is often more accessible and reliable than absolute methods requiring specialized integrating spheres.[13][14] It relies on comparing the fluorescence of DiSBAC₂(3) to a well-characterized fluorescence standard with a known quantum yield.

Step-by-Step Methodology:

-

Standard Selection and Solution Preparation:

-

Action: Choose a suitable fluorescence standard with a known quantum yield (Φf,std) that absorbs at a similar wavelength to DiSBAC₂(3) (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). Prepare a series of dilute solutions of both the standard and DiSBAC₂(3) in the same high-purity solvent.

-

Causality: Using the same solvent minimizes differences in refractive index. The absorbance of all solutions at the chosen excitation wavelength (λex) must be kept below 0.1 . This is a critical control to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which would artificially lower the measured fluorescence intensity.[13]

-

-

Absorbance Measurement:

-

Action: Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λex) that will be used in the fluorometer.

-

Causality: This value is required to normalize for the number of photons absorbed by each solution.

-

-

Fluorescence Measurement:

-

Action: In a fluorescence spectrometer, excite each sample at λex and record the full, spectrally corrected emission spectrum.

-

Causality: It is essential to use a spectrometer that has been corrected for the wavelength-dependent sensitivity of its detector and optics. Without this correction, the shape of the emission spectrum will be distorted, leading to an inaccurate integrated intensity.

-

-

Data Analysis and Calculation:

-

Action: Integrate the area under the corrected emission curve for each sample to get the total fluorescence intensity (F). Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. Calculate the slope of each line (Grad).

-

Causality: This plot confirms a linear relationship between fluorescence and absorbance in the dilute regime. The quantum yield of the unknown sample (Φf,x) can then be calculated using the following equation:[13]

Φf,x = Φf,std * (Grad_x / Grad_std) * (η_x² / η_std²)

Where:

-

Φf is the fluorescence quantum yield

-

Grad is the gradient from the plot of integrated intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts x and std refer to the unknown sample and the standard, respectively.

(Note: If the same solvent is used for both the sample and standard, the refractive index term (η_x² / η_std²) cancels out to 1).

-

Section 4: Concluding Remarks for the Advanced Practitioner

A precise understanding of the molar extinction coefficient and fluorescence quantum yield of DiSBAC₂(3) is fundamental to its effective use. The extinction coefficient dictates the signal strength one can expect at a given concentration, directly impacting assay sensitivity. The quantum yield provides a direct measure of fluorescence efficiency, which is known to change dramatically as the probe moves from the aqueous extracellular environment to the hydrophobic intracellular milieu. It is this environmentally sensitive quantum yield that is the very source of its utility as a membrane potential indicator.

By employing the rigorous, self-validating protocols outlined in this guide, researchers can move beyond treating these parameters as mere numbers on a data sheet. Instead, you can leverage a deep, quantitative understanding of DiSBAC₂(3) to design more robust assays, interpret results with greater confidence, and ultimately accelerate the pace of discovery in cellular physiology and drug development.

References

-

DiBAC4(3), DiSBAC2(3), DiBAC4(5) - Interchim.

-

Invitrogen DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg - Fisher Scientific.

-

DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid) trimethine oxonol] - AAT Bioquest.

-

[Troubleshooting] What is the detection principle of DiSBAC2(3)? - ResearchGate.

-

Voltage Sensor Probes | Thermo Fisher Scientific - US.

-

The fluorescent probe DISBAC 2 (3) provides a high-throughput screening tool for evaluating abiotic stress tolerance in plants - Oxford Academic.

-

DISBAC₂(3) fluorescent probes illuminate new paths for screening stress-resistant crops | Plant Physiology | Oxford Academic.

-

DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] - 25 mg - Eurogentec.

-

DiSBAC2(3) | Membrane Potential Indicator - MedchemExpress.com.

-

EP1421206B1 - Improved method for measuring membrane potential - Google Patents.

-

Supplementary Figure S1. Toxicity of DISBAC2(3) and effects of non-voltage factors on DISBAC2(3) signal. - Semantic Scholar.

-

DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest.

-

DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg - ThermoFisher.

-

Is there any way to obtain approximate or accurate molar extinction coefficients? - ResearchGate.

-

Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS.

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

-

How to Determine the Extinction Coefficient | MtoZ Biolabs.

-

Extinction Coefficients | Thermo Fisher Scientific.

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.

Sources

- 1. interchim.fr [interchim.fr]

- 2. Invitrogen DiSBAC2(3) (Bis-(1,3-Diethylthiobarbituric Acid)Trimethine Oxonol) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. EP1421206B1 - Improved method for measuring membrane potential - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 9. DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] - 25 mg [eurogentec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. iss.com [iss.com]

Thermodynamic Stability & Handling of Einecs 256-325-5 (Paclitaxel) in DMSO

Executive Summary

Einecs 256-325-5, chemically identified as Paclitaxel (CAS: 33069-62-4), presents a classic thermodynamic paradox in drug development. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for solubilizing this highly lipophilic taxane (solubility >25 mg/mL), the solvent environment facilitates a specific, thermodynamically driven degradation pathway: C-7 epimerization .

This guide details the thermodynamic landscape of Paclitaxel in DMSO, identifying the specific mechanisms of degradation (epimerization and hydrolysis), and provides a self-validating protocol for researchers to maintain compound integrity.

Chemical Identity & Physicochemical Context

To manage stability, one must first understand the structural vulnerabilities of the molecule.

-

EC Number: 256-325-5

-

CAS Number: 33069-62-4

-

Molecular Formula:

The Solubility/Stability Trade-off:

Paclitaxel is practically insoluble in water (<0.01 mg/mL). Researchers utilize DMSO because it disrupts the crystal lattice effectively, allowing stock concentrations of 10–50 mM. However, DMSO is a polar aprotic solvent that can enhance the basicity of dissolved species and is highly hygroscopic. This creates an environment that lowers the activation energy (

Thermodynamic Degradation Mechanisms

The stability of Paclitaxel in DMSO is governed by two competing thermodynamic processes: C-7 Epimerization (primary) and Ester Hydrolysis (secondary).

The C-7 Epimerization Pathway

The most critical instability in DMSO involves the chiral center at Carbon-7. In the presence of even weak bases (or basic impurities in DMSO), the C-7 hydroxyl group undergoes inversion from the natural S-configuration to the R-configuration, forming 7-epi-paclitaxel .

-

Thermodynamic Driver: The reaction is reversible, but the equilibrium constant (

) heavily favors the S-epimer (Paclitaxel). However, the Gibbs free energy difference ( -

Mechanism: The reaction proceeds via a retro-aldol/aldol mechanism .[4][5] The C-7 proton is removed, forming an enolate intermediate. When the ring closes back, the hydroxyl group can re-form in the thermodynamically less favorable (but kinetically accessible) R-orientation.

Hydrolysis

While less dominant in pure, anhydrous DMSO, hydrolysis becomes thermodynamically spontaneous if the DMSO absorbs atmospheric moisture.

-

Vulnerability: The ester linkages at C-13 (side chain), C-10, C-2, and C-4 are susceptible.

-

Kinetics: Base-catalyzed hydrolysis at C-10 is often the second fastest degradation step after epimerization.

Visualizing the Degradation Landscape

The following diagram illustrates the kinetic and thermodynamic flow of Paclitaxel degradation in a DMSO environment.

Caption: The retro-aldol mechanism facilitates conversion to 7-epi-paclitaxel.[1] Note the reversibility (dashed line), though accumulation of the epimer is common in stored solutions.

Experimental Analysis & Validation

To ensure scientific integrity, you cannot assume stability; you must validate it.

Analytical Method (HPLC)

Standard UV spectroscopy is insufficient due to overlapping absorbance spectra of the epimers. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

-

Column: Pentafluorophenyl (PFP) or C18 columns are preferred for separating taxane isomers.

-

Detection: UV at 227 nm.

-

Separation Criterion: 7-epi-paclitaxel typically elutes before Paclitaxel on C18 columns due to slightly higher polarity.

Quantitative Stability Data (Representative)

The following table summarizes the impact of temperature on degradation rates in DMSO, synthesized from kinetic studies (e.g., J. Pharm. Sci. 2008).[5]

| Storage Condition | Timeframe | % Recovery (Paclitaxel) | Primary Degradant |

| -20°C (Anhydrous) | 3 Months | > 99.5% | None detected |

| 4°C (Refrigerated) | 1 Month | ~ 98.0% | Trace 7-epi-paclitaxel |

| 25°C (Room Temp) | 48 Hours | ~ 95.0% | 7-epi-paclitaxel |

| 37°C (Cell Culture) | 24 Hours | < 90.0% | 7-epi + Hydrolysis products |

Best Practice Protocols

This protocol is designed to minimize the thermodynamic probability of the transition state formation (Figure 1).

Protocol: Preparation and Storage of 10 mM Stock

Reagents:

-

Paclitaxel (this compound), Purity >99%.[2]

-

DMSO, Anhydrous (≥99.9%), stored over molecular sieves.

Workflow:

-

Environment Control: Work in a low-humidity environment. DMSO is hygroscopic; water absorption catalyzes hydrolysis.

-

Dissolution:

-

Weigh Paclitaxel powder.

-

Add Anhydrous DMSO.

-

CRITICAL: Do not sonicate with heat. Vortex gently. Heat provides the activation energy (

) for epimerization.

-

-

Aliquotting: Immediately divide into single-use aliquots (e.g., 20-50 µL) in amber glass or high-quality polypropylene vials.

-

Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store immediately at -20°C or -80°C .

Self-Validating Step:

-

Before use in critical assays: Thaw one aliquot and run a check on HPLC. If the 7-epi peak > 3%, discard the batch.

Visualizing the Workflow

Caption: This workflow minimizes thermal energy input and water exposure, the two catalysts for thermodynamic degradation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link]

-

Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(3), 1224–1235. [Link]

-

Fang, W. S., Fang, Q. C., & Liang, X. T. (1997). Reinvestigation to the C-7 Epimerization of Paclitaxel and Related Taxoids Under Basic Conditions.[1] Synthetic Communications, 27(13), 2305-2310.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

optimizing DiSBAC2(3) loading concentration for FLIPR assays

Application Note: Optimizing DiSBAC2(3) Loading Concentration for FLIPR Assays

In high-throughput drug discovery, measuring changes in membrane potential is critical for screening ion channel modulators.[1] While traditional electrophysiology (patch-clamp) is the gold standard, it lacks the throughput required for primary screening. The Voltage Sensor Probe (VSP) system bridges this gap by utilizing a Fluorescence Resonance Energy Transfer (FRET) pair to provide a ratiometric, robust optical readout of membrane potential.[1]

This guide focuses on optimizing DiSBAC2(3) (Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol), the mobile acceptor in this FRET pair. Unlike fast-response styryl dyes, DiSBAC2(3) is a "slow-response" redistribution dye. Its sensitivity relies on a voltage-dependent translocation across the plasma membrane, which modulates its distance from the membrane-bound donor, CC2-DMPE .

The FRET Mechanism

-

Donor (CC2-DMPE): A coumarin-phospholipid that binds specifically to the outer leaflet of the plasma membrane. It is immobile and emits blue fluorescence (~460 nm) upon excitation at 400 nm.

-

Acceptor (DiSBAC2(3)): A negatively charged, mobile oxonol dye.[2]

-

Resting State (Hyperpolarized): The negative intracellular potential drives the negatively charged DiSBAC2(3) to the outer leaflet , where it sits in close proximity to CC2-DMPE. Result: High FRET (High 580 nm emission, Low 460 nm emission).

-

Depolarized State: As the membrane potential becomes less negative, DiSBAC2(3) translocates to the inner leaflet or redistributes into the cytosol, moving away from CC2-DMPE. Result: FRET Disruption (Low 580 nm emission, High 460 nm emission).

-

Figure 1: Mechanism of the CC2-DMPE / DiSBAC2(3) FRET pair. Depolarization increases the distance between donor and acceptor, increasing donor emission (Blue).

Critical Optimization Variables

Optimizing the loading concentration is a balance between signal dynamic range (sensitivity) and dye solubility/toxicity .

| Parameter | Recommended Range | Critical Insight |

| CC2-DMPE (Donor) | 2.5 µM – 20 µM | Higher concentrations increase baseline signal but can lead to quenching or toxicity. 5 µM is the standard starting point. |

| DiSBAC2(3) (Acceptor) | 2 µM – 20 µM | Warning: Concentrations >20 µM often cause precipitation. DiSBAC2(3) is more water-soluble than DiSBAC4(3), but solubility limits still apply. |

| Pluronic F-127 | < 0.1% Final | Essential for dispersing the hydrophobic dyes. Use a 20% stock in DMSO.[3][4][5][6] High concentrations can alter membrane properties. |

| VABSC-1 | Optional | Voltage Assay Background Suppression Compound. Use if high background fluorescence from extracellular dye interferes with the signal. |

| Buffer System | HBSS + 20mM HEPES | Maintain pH 7.4. Avoid serum during loading as albumin binds the dyes, reducing effective concentration. |

Protocol 1: The "Checkerboard" Optimization Matrix

To determine the optimal loading concentrations for your specific cell line, perform a matrix experiment. This self-validating system identifies the combination yielding the highest Response Ratio and Z' Factor .

Experimental Setup

-

Plate Format: 96-well or 384-well Black-wall/Clear-bottom plate.

-

Controls:

-

Max Signal (High Control): High Potassium (High K+) buffer (e.g., 60mM KCl) to force depolarization.

-

Min Signal (Low Control): Standard Physiological Buffer (Low K+).

-

Background: Buffer only (no cells, no dye) and Dye only (no cells).

-

Matrix Layout (Example for 96-well plate)

Design a grid where Rows represent CC2-DMPE concentration and Columns represent DiSBAC2(3) concentration.

| 2 µM DiSBAC | 5 µM DiSBAC | 10 µM DiSBAC | 20 µM DiSBAC | |

| 2.5 µM CC2 | A1-A3 | A4-A6 | A7-A9 | A10-A12 |

| 5.0 µM CC2 | B1-B3 | B4-B6 | B7-B9 | B10-B12 |

| 10 µM CC2 | C1-C3 | C4-C6 | C7-C9 | C10-C12 |

| 20 µM CC2 | D1-D3 | D4-D6 | D7-D9 | D10-D12 |

| (Repeat rows E-H for the High K+ stimulation to calculate response ratios immediately). |

Step-by-Step Optimization Workflow

-

Cell Preparation: Seed cells (e.g., CHO-K1, HEK293) to reach 80-90% confluency overnight.

-

Preparation of Stock Solutions:

-

CC2-DMPE: Dissolve in DMSO to 5 mM.

-

DiSBAC2(3): Dissolve in DMSO to 10-20 mM.

-

Pluronic F-127: 20% w/v in DMSO (warm to 37°C if gelatinous).

-

-

Loading Solution 1 (Donor):

-

Prepare 2x working solutions of CC2-DMPE in Loading Buffer (HBSS + HEPES).

-

Tip: Premix CC2-DMPE stock with an equal volume of Pluronic F-127 before adding to the buffer to prevent aggregation.

-

-

Loading Step 1:

-

Wash Step (Critical):

-

Aspirate solution. Wash cells 1x with Loading Buffer.

-

Why: Removes excess donor from the extracellular space to reduce background noise.

-

-

Loading Solution 2 (Acceptor):

-

Prepare 2x working solutions of DiSBAC2(3) in Loading Buffer.

-

Note: VABSC-1 (250 µM) can be added here if background suppression is required.

-

-

Loading Step 2:

-

Add Loading Solution 2 (DiSBAC2(3)) to cells.

-

Incubate 30 minutes at RT in the dark.

-

Do NOT Wash. DiSBAC2(3) is an equilibrium dye; removing the supernatant will shift the equilibrium and degrade the signal.

-

-

FLIPR Measurement:

-

Excitation: 405 nm (or 400 nm).

-

Emission 1 (Blue): 460 nm (Donor).

-

Emission 2 (Orange): 580 nm (Acceptor).

-

Add High K+ buffer (stimulus) during the read.

-

Visual Workflow: Sequential Loading Protocol

Figure 2: Optimized Sequential Loading Workflow. Note the critical wash step after Donor loading and the absence of wash after Acceptor loading.

Data Analysis & Interpretation

To validate the optimal concentration, calculate the Response Ratio and Z' Factor for each condition in your matrix.

Ratiometric Calculation

The VSP assay output is a ratio of the two emission channels. Since depolarization increases Donor emission (Blue) and decreases Acceptor emission (Orange):

-

Resting Cells: Low Ratio.

-

Depolarized Cells: High Ratio.

Response Ratio (Signal Window)

-

Target: Look for the concentration pair yielding the highest Response Ratio (typically > 2.0).

Z' Factor (Assay Robustness)

- : Standard Deviation of the Ratios.

- : Mean of the Ratios.

-

Target:Z' > 0.5 indicates an excellent assay.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dye Precipitation | DiSBAC2(3) conc > 20 µM or cold buffer. | Reduce DiSBAC2(3) concentration. Ensure Pluronic F-127 is used. Warm buffers to RT. |

| Low Signal Window | Inefficient FRET (Dyes too far apart). | Increase DiSBAC2(3) concentration (up to 15 µM). Ensure cells are washed after CC2-DMPE loading. |

| High Background (Blue) | Excess CC2-DMPE. | Add an extra wash step after CC2-DMPE loading. Reduce CC2-DMPE concentration. |

| Slow Response | Dye diffusion limits. | DiSBAC2(3) is inherently slower (sec) than styryl dyes (ms). Ensure temperature is at least 25°C (kinetics are temp-dependent). |

| High Variation (Low Z') | Uneven dye loading. | Premix dyes with Pluronic/Buffer thoroughly. Do not stack plates during incubation (thermal gradients). |

References

-

Molecular Devices. (2023). FLIPR Membrane Potential Assay Kits Application Note. Retrieved from [Link]

-

Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269-277. Retrieved from [Link]

-

Maher, M. P., et al. (2001). Generation of High-Throughput Screening Assays for Ion Channels. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

High-Throughput Screening of Ion Channel Modulators using DiSBAC₂(3) FRET Voltage Sensor Probes

Application Note & Protocol Guide

Abstract

This guide details the validation and execution of high-throughput screening (HTS) assays for ion channel modulators using the bis-barbituric acid oxonol dye DiSBAC₂(3) . While DiSBAC₂(3) can function as a single-wavelength potentiometric probe, its utility in HTS is maximized when paired with the coumarin-phospholipid donor CC2-DMPE to form a Fluorescence Resonance Energy Transfer (FRET) system.[1] This ratiometric approach compensates for well-to-well variability in cell density and dye loading, delivering Z' factors > 0.5 suitable for drug discovery campaigns targeting voltage-gated (e.g., NaV, KV) and ligand-gated (e.g., GABA) channels.[1][2]

Part 1: Mechanistic Principles

The FRET-Based Voltage Sensor Probe (VSP) System

In HTS environments, relying on single-wavelength intensity changes is risky due to artifacts from compound autofluorescence or liquid handling.[1] The industry standard utilizes a FRET pair where DiSBAC₂(3) acts as the mobile, voltage-sensitive acceptor.[1][2][3]

-

The Donor (Stationary): CC2-DMPE is a coumarin-linked phospholipid that intercalates into the outer leaflet of the plasma membrane.[4][5] It is immobile on the timescale of the assay.

-

The Acceptor (Mobile): DiSBAC₂(3) is a hydrophobic, negatively charged (anionic) oxonol dye.[1]

Mechanism of Action

The system relies on the voltage-dependent translocation of the anionic DiSBAC₂(3) across the plasma membrane.

-

Resting State (Negative Interior): The negative intracellular potential repels the anionic DiSBAC₂(3) to the extracellular face of the membrane. Here, it resides in close proximity (<10 nm) to the CC2-DMPE donor.[1] Excitation of the donor (405 nm) results in efficient FRET to the acceptor.

-

Result:Low Blue Emission / High Red Emission. [1]

-

-

Depolarized State (Positive/Less Negative Interior): Upon channel activation (or blockage of a maintaining current), the membrane potential depolarizes.[1] The anionic DiSBAC₂(3) is attracted into the hydrophobic core or translocates to the inner leaflet, moving away from the CC2-DMPE donor.[1] FRET is disrupted.

-

Result:High Blue Emission / Low Red Emission. [1]

-

Figure 1: Mechanism of the FRET-based Voltage Sensor Probe system. DiSBAC₂(3) acts as the mobile voltage sensor, while CC2-DMPE acts as the stationary membrane anchor.[1][2]

Part 2: Experimental Design & Optimization

Reagent Preparation

DiSBAC₂(3) is hydrophobic and sensitive to aggregation. Proper handling is critical for assay reproducibility.[1]

| Reagent | Stock Conc. | Solvent | Storage | Notes |

| DiSBAC₂(3) | 10 - 30 mM | Anhydrous DMSO | -20°C (Dark) | Protect from light. Sonicate if necessary to dissolve.[1] |

| CC2-DMPE | 5 mM | DMSO | -20°C (Dark) | Do not freeze-thaw repeatedly.[1] |

| VABSC-1 | 250 mM | Water/DMSO | 4°C | Voltage Assay Background Suppression Compound.[1] Essential to quench extracellular dye fluorescence.[1] |

| Pluronic F-127 | 10% | Water | RT | Aids in solubilizing the hydrophobic dyes during loading. |

Cell Culture Considerations

-

Adherence: Cells must be firmly attached.[1] For weakly adherent cells (e.g., HEK293T), coat plates with Poly-D-Lysine (PDL).[1]

-

Confluence: Aim for 80-90% confluence at the time of assay. Over-confluent cells may uncouple gap junctions, affecting population averaging.[1]

Optical Configuration

To measure the ratiometric signal, the reader (e.g., FLIPR, Hamamatsu FDSS, EnVision) requires specific filter sets:

-

Excitation: 405 nm (± 10 nm)[1]

-

Emission 1 (Donor): 460 nm (± 20 nm) – Blue[1]

-

Emission 2 (Acceptor): 560 nm (± 20 nm) – Red/Orange[1]

-

Dichroic Mirror: 430 nm LP (to separate Excitation from Emission)[1][7]

Part 3: Detailed HTS Protocol (384-Well Format)

This protocol is optimized for a 384-well black-wall, clear-bottom plate .[1]

Phase 1: Cell Plating (Day 0)[1]

-

Harvest cells using Accutase or TrypLE (avoid harsh trypsinization which strips receptors).[1]

-

Resuspend cells in culture medium.[1]

-

Dispense 10,000 – 15,000 cells/well in 25 µL volume.

-

Incubate overnight at 37°C, 5% CO₂.

Phase 2: Dye Loading (Day 1)

Critical Step: To prevent precipitation, prepare the Loading Buffer immediately before use.[1]

Step 2.1: Prepare CC2-DMPE Loading Solution (Donor)

-

Prepare Loading Buffer A : HBSS (with Ca²⁺/Mg²⁺) + 20 mM HEPES, pH 7.4.

-

Add CC2-DMPE to reach a final concentration of 5 - 10 µM .

-

Add Pluronic F-127 to a final concentration of 0.02% (optional, helps dispersion).[1]

Step 2.2: Prepare DiSBAC₂(3) Loading Solution (Acceptor)

-

Prepare Loading Buffer B : HBSS + 20 mM HEPES, pH 7.4.

-

Add DiSBAC₂(3) to reach a final concentration of 2 - 10 µM (Titrate for your cell line).

-

Add VABSC-1 (0.5 mM final) to quench non-membrane bound dye fluorescence. This significantly improves Signal-to-Noise.[1]

Step 2.3: Loading Procedure

-

Remove culture media from the 384-well plate. (Alternatively, use a no-wash protocol if validated, but washing is recommended for FRET).[1]

-

Add 25 µL of CC2-DMPE Loading Solution .

-

Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Do not wash.[1][8] Add 25 µL of DiSBAC₂(3) Loading Solution directly to the wells (Total Vol = 50 µL).

-

Incubate for 30 minutes at RT in the dark.

Phase 3: Compound Addition & Reading[1][8]

-

Transfer plate to the HTS Reader.[1]

-

Baseline Read: Record 10–30 seconds of baseline fluorescence (both channels).

-

Compound Injection: Inject 10–25 µL of test compounds (5X concentration).

-

Incubation:

-

For Blockers: Incubate 10–20 mins (allow compound to bind).

-

For Agonists: Read immediately.[1]

-

-

Stimulation (if searching for blockers): Inject Stimulus Buffer (e.g., High K⁺ buffer to depolarize, or specific agonist like Veratridine for NaV channels).[1]

-

Kinetic Read: Read continuously for 60–120 seconds.

Figure 2: Sequential dye loading workflow optimized for high-throughput screening.

Part 4: Data Analysis & Quality Control[1]

Ratiometric Calculation

The primary advantage of this assay is the ratiometric readout, which cancels out artifacts.[1][2][4]

Response Ratio (R) Calculation:

Note: Some labs calculate Acceptor/Donor.[1] Ensure you define the directionality. The Donor/Acceptor method is preferred because "Depolarization" results in an "Increase" in signal, mimicking electrophysiology traces.[1]

Data Normalization

To compare across plates:

Quality Control Metrics

For a robust HTS assay, the Z-factor must be calculated using positive (max depolarization) and negative (buffer/vehicle) controls.[1]

[1]-

Target: Z' > 0.5 is excellent.[1] Z' > 0.4 is acceptable for cell-based assays.

Part 5: Troubleshooting

| Issue | Probable Cause | Solution |

| High Background (Red) | Excess extracellular DiSBAC₂(3). | Increase VABSC-1 concentration (up to 1 mM). Ensure cells are washed before adding CC2-DMPE.[1] |

| Low Signal Window | Poor dye loading or low cell health.[1] | Optimize DiSBAC₂(3) concentration (titrate 1-10 µM). Check cell density.[1][8] Ensure DMSO stock is anhydrous.[1][8] |

| Slow Response Time | Dye diffusion limits.[1] | DiSBAC₂(3) is a "slow" dye (seconds scale).[1] It is not suitable for single action potential profiling but ideal for population membrane potential changes.[1] |

| "Smile" Effect on Plate | Temperature gradients.[1] | Incubate plates at RT for 20 min before reading to equilibrate. |

References

-

Gonzalez, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer. Chemistry & Biology, 4(4), 269–277.[1]

-

Maher, M. P., et al. (2001). Fine-structure analysis of high-throughput screening data for hERG inhibitors.[1] Assay and Drug Development Technologies. (Contextualizing VSP usage).

-

Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Application Guide.

-

BMG LABTECH. Ion channel assay for voltage sensor probes. Application Note 146.

-

AAT Bioquest. DiSBAC2(3) Product & Protocol Information.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Voltage Sensor Probes | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Mechanism of Voltage Sensor Probe Technology and VSP Applications | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. hamamatsu.com [hamamatsu.com]

- 8. docs.aatbio.com [docs.aatbio.com]

preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol stock solution

Application Notes & Protocols

Title: Preparation of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol [DiSBAC₂(3)] Stock Solutions for Membrane Potential Assays

Abstract: This comprehensive guide provides a detailed protocol and expert insights for the preparation, storage, and handling of stock solutions of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, commonly known as DiSBAC₂(3). As a widely utilized anionic, slow-response potentiometric probe, the integrity of the DiSBAC₂(3) stock solution is paramount for generating reliable and reproducible data in cellular membrane potential assays. This document outlines the scientific principles behind the protocol, ensuring users can prepare high-quality, stable stock solutions for applications in drug discovery, ion channel screening, and cell physiology research.

Scientific Background and Mechanism of Action

Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC₂(3)) is a lipophilic, anionic fluorescent dye designed to report changes in cellular plasma membrane potential.[][2] Unlike cationic dyes that accumulate in mitochondria, the negative charge on DiSBAC₂(3) largely restricts its entry into cells with a polarized (negative-inside) plasma membrane.[3]

The mechanism of action is based on a potential-driven redistribution of the dye across the plasma membrane (Figure 1).[4][5]

-

In Polarized Cells (Resting State): The negative intracellular potential repels the anionic dye, resulting in low intracellular concentration and minimal fluorescence.

-

In Depolarized Cells: As the membrane potential becomes less negative (depolarizes), the electrostatic barrier is reduced. DiSBAC₂(3) can then enter the cell and bind to intracellular proteins and membranes.[3][4] This binding event leads to a significant enhancement in its fluorescence quantum yield and a red spectral shift, producing a measurable increase in signal intensity.[4]

This "slow-response" mechanism, where the signal is generated by the dye's translocation and binding, results in a large dynamic range, often yielding a fluorescence change of approximately 1% per millivolt (mV).[4][6] This makes DiSBAC₂(3) an exceptionally sensitive probe for monitoring changes in the average membrane potential of cell populations in response to stimuli such as ion channel modulation, drug binding, or transporter activity.[5][7]

Diagram: Mechanism of DiSBAC₂(3) Action

Caption: Mechanism of DiSBAC₂(3) as a membrane potential probe.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of DiSBAC₂(3) is essential for its proper handling and use.

| Property | Value | Source(s) |

| Synonyms | DiSBAC₂(3), Bis(1,3-diethylthiobarbiturate)trimethineoxonol | [6][8] |

| Molecular Formula | C₁₉H₂₄N₄O₄S₂ | [][8][9] |

| Molecular Weight | ~436.55 g/mol | [6][8][9] |

| Appearance | Dark red to orange powder/solid | [10][11] |

| Solubility | Soluble in DMSO and Methanol (MeOH) | [6][10][12] |

| Excitation (Max) | ~530 - 540 nm | [4][6] |

| Emission (Max) | ~560 - 590 nm | [4][6] |

Core Principles of Stock Solution Preparation

The preparation of a high-quality stock solution is the most critical step for successful and reproducible membrane potential assays. The following principles are grounded in the chemical nature of oxonol dyes.

-

Causality of Solvent Choice: DiSBAC₂(3), like many fluorescent dyes, contains ester functionalities that are susceptible to hydrolysis in aqueous environments.[10] The presence of water can lead to the degradation of the dye over time, reducing its potency and leading to assay variability. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its aprotic, non-aqueous nature, which significantly enhances the long-term stability of the dye in solution.[5][6] For this reason, using high-purity, anhydrous DMSO is strongly recommended to minimize the introduction of water. While some protocols mention methanol, DMSO offers superior stability for long-term storage.[10][12]

-

Protection from Environmental Factors:

-